molecular formula C47H64N4O12 B8038123 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z,26E)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z,26E)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate

Cat. No.: B8038123
M. Wt: 877.0 g/mol
InChI Key: RISDZDVHYCURHD-YOCSBHJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the Chemical Abstracts Service number 91827732 is a chemical of interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Preparation Methods

The preparation of this compound involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of intermediates and reagents under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for its application in scientific research and potential therapeutic uses.

Comparison with Similar Compounds

When compared to similar compounds, this compound has unique properties that make it distinct. Similar compounds may include those with similar chemical structures or functional groups. The uniqueness of this compound can be highlighted by its specific reactivity, stability, or biological activity.

Properties

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z,26E)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,48,53-55,57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12-,22-17-,25-14-,32-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISDZDVHYCURHD-YOCSBHJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=O)C2=CNN5CCN(CC5)C6CCCC6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC\2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=O)/C2=C/NN5CCN(CC5)C6CCCC6)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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